molecular formula C20H24N2O B5802656 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine

1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine

Cat. No. B5802656
M. Wt: 308.4 g/mol
InChI Key: FVUVQTMWXBUAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMPP has been shown to possess unique properties that make it an attractive candidate for various research applications.

Scientific Research Applications

1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the central nervous system and has been implicated in various physiological processes, including pain perception, memory formation, and drug addiction. This compound has been shown to activate the sigma-1 receptor, which may have potential therapeutic applications for various neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to involve the activation of the sigma-1 receptor. This receptor is involved in the regulation of various ion channels and signaling pathways in the brain, which may be responsible for the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and reward processing. This compound has also been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have a high degree of selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological effects of this receptor. However, this compound also has some limitations, such as its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential therapeutic applications for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential applications in the field of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the brain.

Synthesis Methods

The synthesis of 1-(3,5-dimethylbenzoyl)-4-(2-methylphenyl)piperazine involves the reaction of 3,5-dimethylbenzoyl chloride with 2-methylphenylpiperazine in the presence of a base catalyst. This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization.

properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15-12-16(2)14-18(13-15)20(23)22-10-8-21(9-11-22)19-7-5-4-6-17(19)3/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUVQTMWXBUAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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